4-(2-Nitrophenyl)sulfanyliminocyclohexa-2,5-dien-1-one
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Overview
Description
4-(2-Nitrophenyl)sulfanyliminocyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of a nitrophenyl group attached to a sulfanyliminocyclohexa-2,5-dien-1-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrophenyl)sulfanyliminocyclohexa-2,5-dien-1-one typically involves the reaction of 2-nitroaniline with sulfur and a suitable cyclohexadienone derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors with precise control over reaction parameters. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitrophenyl)sulfanyliminocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Nitrophenyl)sulfanyliminocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Nitrophenyl)sulfanyliminocyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenylazo)resorcinol: A similar compound used as a pH indicator and dye.
p-Nitrophenylacetic acid: Another nitrophenyl derivative with different chemical properties and applications
Uniqueness
Its combination of a nitrophenyl group with a sulfanyliminocyclohexa-2,5-dien-1-one structure sets it apart from other similar compounds .
Properties
CAS No. |
73276-69-4 |
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Molecular Formula |
C12H8N2O3S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
4-(2-nitrophenyl)sulfanyliminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H8N2O3S/c15-10-7-5-9(6-8-10)13-18-12-4-2-1-3-11(12)14(16)17/h1-8H |
InChI Key |
BXMOTUDDHBSABQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SN=C2C=CC(=O)C=C2 |
Origin of Product |
United States |
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